molecular formula C15H20Cl2N2 B1441051 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride CAS No. 1187928-64-8

3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride

Cat. No.: B1441051
CAS No.: 1187928-64-8
M. Wt: 299.2 g/mol
InChI Key: CKNZWVNOVYLFFJ-UHFFFAOYSA-N
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Description

3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride is a chemical compound with the molecular formula C15H20Cl2N2 and a molecular weight of 299.24 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an isoquinoline moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method includes the use of a piperidine derivative and an isoquinoline compound in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce piperidine derivatives with altered functional groups .

Scientific Research Applications

3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined piperidine and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.2ClH/c1-2-4-14-11-17-15(10-13(14)3-1)9-12-5-7-16-8-6-12;;/h1-4,10-12,16H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNZWVNOVYLFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=CC=CC=C3C=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride
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3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride
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3-Piperidin-4-ylmethyl-isoquinoline dihydrochloride
Reactant of Route 5
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Reactant of Route 6
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